4-[Amino(cyano)methyl]phenyl acetate
Description
Contextualization of Cyano- and Amino-Substituted Aromatic Esters in Organic Synthesis
Aromatic esters that bear both cyano and amino substituents are valuable scaffolds in organic synthesis. The cyano group is a powerful electron-withdrawing moiety and a versatile functional handle. rsc.org It is a key component in the synthesis of numerous heterocyclic compounds and can be transformed into other functional groups such as amines, carboxylic acids, and amides. libretexts.org The presence of an amino group, a nucleophilic and basic center, introduces another site of reactivity. ncert.nic.in
The combination of these groups on an aromatic ester framework allows for complex molecular architectures. For instance, compounds featuring 2-amino-3-cyano groups are used in multicomponent reactions to build chromene and pyrimidine (B1678525) libraries, which are investigated for their pharmacological potential. mdpi.comresearchgate.net The development of methods to synthesize chiral nitriles is an active area of research, as these structures are found in many pharmaceutical products. acs.org The synthesis of such compounds often involves strategies like the Strecker synthesis or variations thereof, where an aldehyde, an amine source, and a cyanide source combine to form an α-amino nitrile.
Structural Features and Chemical Significance of the Phenyl Acetate (B1210297) Moiety
The phenyl acetate moiety consists of a phenol (B47542) group esterified with acetic acid. wikipedia.org Phenyl acetate itself is used as a substrate to study the activity of esterase enzymes. The ester linkage is susceptible to hydrolysis, particularly under basic conditions (saponification), which would cleave the molecule into a phenol derivative and an acetate salt. wikipedia.org This reactivity can be exploited for deprotection strategies in multi-step syntheses.
The phenyl acetate group is found in compounds studied for various biological activities. For example, it is a metabolite of the anticancer agent phenylbutyrate and has been noted to induce differentiation and inhibit growth in tumor cells. Its presence in a larger molecule like 4-[Amino(cyano)methyl]phenyl acetate provides a site for metabolic activity and can influence the compound's pharmacokinetic profile.
Table 1: Properties of Phenyl Acetate
| Property | Value |
|---|---|
| IUPAC Name | Phenyl acetate |
| Chemical Formula | C₈H₈O₂ |
| Molar Mass | 136.150 g·mol⁻¹ |
| Density | 1.073 g/mL at 25 °C |
| Boiling Point | 195–196 °C wikipedia.org |
Structural Features and Chemical Significance of the Amino(cyano)methyl Group
The -CH(NH₂)(CN) group, also known as an α-amino nitrile, is a key structural motif. This arrangement features a stereocenter at the carbon atom bonded to the phenyl ring, the amino group, the cyano group, and a hydrogen atom, meaning the compound can exist as a pair of enantiomers. The synthesis of enantiomerically pure α-amino nitriles is a significant goal in asymmetric synthesis.
The reactivity of this group is twofold. The amino group (NH₂) is basic and nucleophilic, allowing it to participate in reactions such as acylation and alkylation. ncert.nic.in The nitrile group (C≡N) is electrophilic at the carbon atom and can be attacked by nucleophiles. libretexts.org It can also be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. libretexts.org This duality makes the amino(cyano)methyl group a versatile building block for creating more complex molecules. The stability of α-amino nitriles can be sensitive to reaction conditions, sometimes leading to rearrangements or elimination, which must be considered during synthetic planning.
Rationale for Investigating this compound: A Multidisciplinary Chemical Perspective
The rationale for investigating a molecule like this compound stems from the unique interplay of its functional groups. From a medicinal chemistry perspective, the structure combines features of interest. The α-amino nitrile core is a precursor to α-amino acids and is present in various bioactive compounds. The phenyl acetate portion could act as a pro-drug moiety, designed to be cleaved by esterases in vivo to release a potentially active phenolic compound.
From a synthetic chemistry viewpoint, the compound is an interesting target for developing new synthetic methodologies. Creating the chiral center of the α-amino nitrile selectively while the ester is present poses a challenge in chemoselectivity. Furthermore, the compound itself could serve as a versatile intermediate. The amino group could be protected or functionalized, the nitrile could be transformed, and the ester could be hydrolyzed, providing multiple pathways for diversification into a library of related compounds for screening purposes. For example, research into related structures like 1-(cyano(4-methoxyphenyl)methyl)cyclohexyl acetate highlights the interest in molecules containing both cyano and acetate functionalities as intermediates for potent drugs. researchgate.net
Scope and Objectives of Academic Research on this compound
While specific academic research focusing solely on this compound is not widely documented in leading journals, the objectives for such research can be inferred from studies on analogous compounds. Key research goals would likely include:
Development of Stereoselective Synthesis: A primary objective would be to develop an efficient and highly stereoselective synthesis to access either the (R)- or (S)-enantiomer of the compound. This would be crucial for any subsequent pharmacological evaluation.
Exploration of Reactivity: A thorough investigation of the compound's reactivity would be valuable. This includes studying the selective transformation of one functional group in the presence of others (chemoselectivity), such as hydrolyzing the ester without affecting the nitrile or amino group, or reducing the nitrile without cleaving the ester.
Pro-drug and Bioactivity Studies: Research would aim to evaluate the compound as a potential pro-drug. This involves studying its stability in plasma, its rate of hydrolysis by esterase enzymes, and the biological activity of both the parent compound and its hydrolyzed form. The para-cyano substituent is used as a spectroscopic probe in some biochemical studies, which could be another avenue of investigation. researchgate.net
Intermediate for Complex Synthesis: The compound could be explored as a key intermediate in the total synthesis of more complex natural products or designed molecules. The multiple functional groups offer several points for further chemical elaboration.
Structure
2D Structure
3D Structure
Properties
CAS No. |
777049-67-9 |
|---|---|
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
[4-[amino(cyano)methyl]phenyl] acetate |
InChI |
InChI=1S/C10H10N2O2/c1-7(13)14-9-4-2-8(3-5-9)10(12)6-11/h2-5,10H,12H2,1H3 |
InChI Key |
UMLVHLNGAFHFND-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(C#N)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Preparation of 4 Amino Cyano Methyl Phenyl Acetate
Retrosynthetic Analysis and Strategic Disconnections for 4-[Amino(cyano)methyl]phenyl acetate (B1210297)
A retrosynthetic analysis of 4-[Amino(cyano)methyl]phenyl acetate identifies the α-aminonitrile group as the most logical point for disconnection. This functional group is a hallmark of the Strecker synthesis, a powerful one-pot, three-component reaction. masterorganicchemistry.comwikipedia.orgnumberanalytics.com
The primary disconnection breaks the carbon-carbon and carbon-nitrogen bonds of the amino(cyano)methyl moiety. This deconstruction points to three key components: an ammonia (B1221849) source, a cyanide source, and an aldehyde. In this specific case, the required aldehyde is 4-acetoxybenzaldehyde (B1194636).
Development of Multistep Synthetic Routes to this compound
Based on the retrosynthetic blueprint, a forward synthesis can be constructed. This involves the initial preparation of the phenyl acetate core, followed by the introduction of the key functional group.
The synthesis of the phenyl acetate core begins with 4-hydroxybenzaldehyde (B117250). The key transformation is the selective acetylation of the phenolic hydroxyl group without affecting the aldehyde functionality. This chemoselective acylation is a standard procedure in organic synthesis.
The reaction is typically performed by treating 4-hydroxybenzaldehyde with acetic anhydride. A base is often used to catalyze the reaction and to neutralize the acetic acid byproduct. Common bases for this purpose include pyridine (B92270) or sodium acetate. The reaction is regioselective for the para-position (position 4) as this is dictated by the starting material, 4-hydroxybenzaldehyde.
| Reagents | Catalyst/Base | Solvent | Temperature | Typical Reaction Time |
|---|---|---|---|---|
| 4-hydroxybenzaldehyde, Acetic Anhydride | Pyridine | None (Pyridine as solvent) or CH₂Cl₂ | 0 °C to Room Temperature | 1-4 hours |
| 4-hydroxybenzaldehyde, Acetic Anhydride | Sodium Acetate | None | ~100 °C | 1-2 hours |
| 4-hydroxybenzaldehyde, Acetic Anhydride | Conc. H₂SO₄ (catalytic) | None | 50-60 °C | ~15 minutes |
The introduction of the amino(cyano)methyl group onto the 4-acetoxybenzaldehyde core is achieved via the Strecker synthesis. wikipedia.orgorganic-chemistry.org This reaction involves the one-pot condensation of the aldehyde, an amine source (typically ammonia or an ammonium (B1175870) salt like ammonium chloride), and a cyanide source. masterorganicchemistry.commasterorganicchemistry.com
The mechanism begins with the reaction between the aldehyde and ammonia to form an imine intermediate. The subsequent nucleophilic attack of the cyanide ion on the imine carbon generates the target α-aminonitrile. numberanalytics.commasterorganicchemistry.com Safer and more manageable cyanide sources, such as trimethylsilyl (B98337) cyanide (TMSCN), are often preferred over hydrogen cyanide (HCN) or simple alkali metal cyanides like KCN or NaCN. rsc.org
While the classical Strecker synthesis can proceed without a catalyst, particularly with reactive aldehydes, various catalysts can be employed to improve yields and reaction rates, especially for less reactive substrates. organic-chemistry.org Lewis acids are commonly used to activate the aldehyde or the in situ-formed imine towards nucleophilic attack by the cyanide.
| Cyanide Source | Amine Source | Catalyst | Solvent | Typical Conditions |
|---|---|---|---|---|
| NaCN / KCN | NH₄Cl / NH₃ | None (or acid/base promotion) | Water, Methanol (B129727), or Ethanol/Water | Room temperature to mild heating |
| TMSCN | Ammonia or Primary Amine | None | Solvent-free or CH₂Cl₂ | Room temperature |
| TMSCN | Aromatic or Aliphatic Amine | Lewis Acids (e.g., Zr(HSO₄)₄, Pd complexes, Ti complexes) | Dichloromethane (B109758) (CH₂Cl₂) | Room temperature |
For the synthesis of this compound, a typical procedure would involve stirring 4-acetoxybenzaldehyde with ammonium chloride and sodium cyanide in an aqueous methanol solution at room temperature. Alternatively, using trimethylsilyl cyanide with ammonia in a suitable organic solvent offers a non-aqueous approach.
Stereoselective Synthesis of Enantiopure this compound and its Stereoisomers
The central carbon atom in the amino(cyano)methyl group of the title compound is a stereocenter. Therefore, the standard Strecker synthesis produces a racemic mixture of (R)- and (S)-enantiomers. To obtain enantiopure forms, asymmetric synthesis strategies are required.
A well-established method for achieving stereoselectivity in the Strecker reaction is the use of a chiral auxiliary. ias.ac.in This approach involves replacing ammonia with a chiral amine. The chiral amine first reacts with the aldehyde (4-acetoxybenzaldehyde) to form a chiral imine. The inherent chirality of the imine then directs the nucleophilic attack of the cyanide ion to one face of the imine, leading to the preferential formation of one diastereomer of the α-aminonitrile product over the other. The chiral auxiliary can then be cleaved to yield the enantiomerically enriched target compound.
One commonly used class of chiral auxiliaries for this purpose are N-sulfinyl imines, which are formed from the condensation of an aldehyde with an enantiopure sulfinamide (e.g., tert-butanesulfinamide). wikipedia.orgpitt.edu The chiral sulfinyl group effectively directs the addition of the cyanide nucleophile. pitt.edunih.gov
Another effective auxiliary is (R)- or (S)-phenylglycinol. ias.ac.in In a hypothetical asymmetric synthesis of this compound, one would first condense 4-acetoxybenzaldehyde with (R)-phenylglycinol to form a chiral imine. Subsequent treatment with a cyanide source would yield a diastereomeric mixture of α-aminonitriles, which could then be separated. Finally, oxidative cleavage of the auxiliary would furnish the desired enantiopure product. The diastereoselectivity of such reactions is often high, making this a viable strategy for accessing the individual stereoisomers of this compound. ias.ac.in
Application of Asymmetric Catalysis in the Preparation of Chiral this compound
The direct synthesis of enantiomerically enriched this compound can be effectively achieved through the asymmetric Strecker reaction. This powerful three-component reaction involves the condensation of an aldehyde, an amine, and a cyanide source, guided by a chiral catalyst to produce a chiral α-aminonitrile.
One of the most promising approaches involves the use of organocatalysts. For instance, novel N,N'-dioxides derived from trans-4-hydroxy-L-proline have been demonstrated as highly efficient catalysts for the one-pot, three-component Strecker reaction. blucher.com.br In a typical procedure, 4-hydroxybenzaldehyde would be reacted with a suitable amine, such as benzhydrylamine, and a cyanide source like trimethylsilyl cyanide (TMSCN) in the presence of the chiral N,N'-dioxide catalyst. This methodology has been shown to afford the corresponding α-amino nitriles in high yields and with excellent enantioselectivities, often reaching up to 95% enantiomeric excess (ee). blucher.com.br A subsequent acetylation of the phenolic hydroxyl group would yield the final product, this compound.
The proposed mechanism for this asymmetric induction involves the formation of a chiral complex between the catalyst and the imine intermediate generated in situ from the aldehyde and amine. The catalyst then directs the nucleophilic attack of the cyanide ion to one face of the imine, leading to the preferential formation of one enantiomer.
Table 1: Asymmetric Strecker Reaction Catalysts for Aminonitrile Synthesis
| Catalyst Type | Example Catalyst | Typical Substrates | Achieved Enantiomeric Excess (ee) | Reference |
| Proline-derived N,N'-dioxide | trans-4-hydroxy-L-proline-derived N,N'-dioxide | Aromatic and aliphatic aldehydes | Up to 95% | blucher.com.br |
| Thiourea-based catalysts | Jacobsen's thiourea (B124793) catalyst | Imines | High | |
| Chiral Phosphoric Acids | BINOL-derived phosphoric acids | Imines | High |
This table presents examples of catalyst types that have been successfully employed in asymmetric Strecker reactions and could be applicable to the synthesis of chiral this compound.
Kinetic Resolution Techniques for Enantiomeric Enrichment of this compound
Kinetic resolution offers an alternative or complementary strategy to obtain enantiomerically pure this compound. This technique relies on the differential reaction rates of the two enantiomers in a racemic mixture with a chiral catalyst or reagent, allowing for the separation of the faster-reacting enantiomer from the slower-reacting one.
Enzymatic kinetic resolution, particularly using lipases, has proven to be a highly effective method for the resolution of racemic mandelonitrile (B1675950) derivatives, which are structurally analogous to the precursor of the target molecule. Lipase (B570770) from Candida antarctica (Novozym 435) has been successfully used in the kinetic resolution of (±)-mandelonitrile through enantioselective acetylation. blucher.com.brscielo.br In a similar fashion, a racemic mixture of 4-hydroxy-α-aminobenzyl cyanide could be subjected to lipase-catalyzed acetylation using an acyl donor like vinyl acetate. The lipase would selectively acylate one enantiomer at a much faster rate, leading to a mixture of the acetylated product and the unreacted enantiomer of the starting material, which can then be separated.
The efficiency of such a resolution is often quantified by the enantiomeric ratio (E), which is a measure of the selectivity of the enzyme. High E values indicate a more effective resolution. For the resolution of mandelonitrile, high enantiomeric excesses (>98% ee) have been achieved. scielo.br Microwave irradiation has also been shown to accelerate the lipase-catalyzed kinetic resolution of mandelonitrile, significantly reducing reaction times while maintaining high enantioselectivity. blucher.com.brscielo.br
Table 2: Lipase-Catalyzed Kinetic Resolution of Mandelonitrile Derivatives
| Lipase Source | Substrate | Acyl Donor | Solvent | Key Findings | Reference |
| Candida antarctica | (±)-Mandelonitrile | Vinyl Acetate | Toluene | High selectivity (up to >98% ee) for (S)-mandelonitrile acetate. | scielo.br |
| Candida antarctica | (±)-Mandelonitrile | Vinyl Acetate | Toluene | Microwave irradiation reduced reaction time from days to hours. | blucher.com.brscielo.br |
| Pseudomonas cepacia | Acylated Morita-Baylis-Hillman adducts | - (Hydrolysis) | Aqueous buffer | Good to excellent enantioselectivity. | d-nb.info |
This table provides data on the successful kinetic resolution of compounds structurally related to the precursor of this compound, suggesting the feasibility of this approach.
Green Chemistry Principles in the Synthesis of this compound
The integration of green chemistry principles into the synthesis of this compound is crucial for developing environmentally benign and sustainable processes.
The choice of solvent has a significant impact on the environmental footprint of a chemical process. Traditional Strecker reactions often employ volatile and hazardous organic solvents. A greener alternative is the use of water as the reaction medium. Research has shown that indium powder can efficiently catalyze the one-pot, three-component Strecker reaction in water, leading to excellent yields of α-aminonitriles. nih.govnih.gov This approach avoids the use of toxic organic solvents and simplifies the work-up procedure. Another innovative approach is the use of deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea (B33335), which are biodegradable and have low toxicity. researchgate.net Furthermore, solvent-free conditions for the Strecker reaction have been developed, where the reaction proceeds by simply mixing the reactants, sometimes with a solid-phase catalyst, which significantly reduces waste. organic-chemistry.org
Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. numberanalytics.comlibretexts.org The ideal reaction has an atom economy of 100%, where all atoms of the reactants are incorporated into the final product. The three-component Strecker reaction is inherently atom-economical as it is an addition reaction.
To calculate the atom economy for the synthesis of this compound via a Strecker reaction followed by acetylation, one would use the following formula:
Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 libretexts.org
The development of catalysts from renewable resources and the use of sustainable catalytic systems are central to green synthesis. Proline, a naturally occurring amino acid, can be used as a precursor for the synthesis of chiral organocatalysts for the asymmetric Strecker reaction. blucher.com.br Enzymes, such as lipases used in kinetic resolution, are biocatalysts that operate under mild conditions and are biodegradable. blucher.com.brscielo.br The use of recyclable catalysts, such as indium powder in water or solid-supported catalysts, further enhances the sustainability of the process by reducing catalyst waste and cost. nih.govnih.gov
Optimization of Reaction Parameters and Scale-Up Considerations for this compound Synthesis
The transition from a laboratory-scale synthesis to an industrial-scale process requires careful optimization of reaction parameters and consideration of scalability.
For the asymmetric Strecker synthesis, key parameters to optimize include the catalyst loading, reaction temperature, concentration of reactants, and reaction time. The choice of cyanide source is also critical, with trimethylsilyl cyanide (TMSCN) often being preferred for its better solubility in organic solvents and milder reactivity compared to hydrogen cyanide. nih.gov
In the context of enzymatic kinetic resolution, optimization would involve screening different lipases for the highest enantioselectivity and activity. The nature of the acyl donor and the solvent system can also significantly influence the outcome of the resolution. nih.gov Immobilization of the enzyme on a solid support can facilitate catalyst recovery and reuse, which is a significant advantage for large-scale production.
Scaling up the synthesis of chiral aminonitriles presents challenges such as maintaining efficient mixing, heat transfer, and ensuring the safety of handling toxic reagents like cyanides. The use of continuous flow reactors can offer significant advantages for scale-up, providing better control over reaction parameters, improved safety, and potentially higher throughput compared to batch processes. The successful industrial synthesis of related compounds, such as D-(-)-p-hydroxyphenylglycine esters for antibiotics, demonstrates the feasibility of large-scale production of chiral phenylglycine derivatives.
Purification and Isolation Techniques for Synthetic this compound
The purification and isolation of this compound from the crude reaction mixture present challenges due to its polar and basic nature. The final product is mixed with inorganic salts (e.g., NaCl) and potentially unreacted starting materials or side products. A multi-step purification strategy is generally required.
Initial Work-up:
Following the completion of the reaction, an initial work-up is performed to separate the organic product from the bulk of the inorganic salts. This typically involves:
Quenching: The reaction mixture is diluted with water.
Extraction: The aqueous mixture is extracted with an organic solvent such as ethyl acetate or dichloromethane. The polar nature of the aminonitrile may lead to poor partitioning into less polar solvents. Multiple extractions are often necessary to maximize the yield.
Washing: The combined organic layers are washed with brine to remove residual water and water-soluble impurities.
Drying and Concentration: The organic phase is dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
Purification Techniques:
Due to the presence of both a basic amino group and a polar cyano group, the crude product often requires further purification.
Column Chromatography:
Flash column chromatography is a common method for purifying polar, basic compounds. reddit.com However, the acidic nature of standard silica (B1680970) gel can lead to streaking and poor separation of basic amines. rochester.edu To mitigate this, several strategies can be employed:
Deactivated Silica Gel: The silica gel can be treated with a base, such as triethylamine (B128534), by incorporating a small percentage (e.g., 1-2%) into the eluent system. biotage.com
Alternative Stationary Phases: Alumina (basic or neutral) or amine-functionalized silica can be used as the stationary phase to improve the separation of basic compounds. reddit.combiotage.com
Hydrophilic Interaction Chromatography (HILIC): This technique is well-suited for the separation of polar compounds and uses a polar stationary phase (like silica or an amino column) with a mobile phase rich in an organic solvent like acetonitrile (B52724), with a smaller amount of aqueous buffer. nih.gov
| Chromatography Parameter | Recommended Approach | Purpose |
| Stationary Phase | Silica gel treated with triethylamine, or an amino-functionalized silica column. | To prevent interaction of the basic amine with acidic silanol (B1196071) groups, reducing peak tailing. reddit.combiotage.com |
| Mobile Phase (Eluent) | A gradient of ethyl acetate in hexanes, or dichloromethane in methanol, often with a small percentage of a basic modifier like triethylamine or ammonium hydroxide (B78521). | To effectively elute the polar product from the column while separating it from less polar impurities. reddit.com |
Recrystallization:
Recrystallization is an effective final purification step if a suitable solvent or solvent system can be identified. The goal is to find a solvent that dissolves the compound well at an elevated temperature but poorly at a lower temperature. youtube.com Given the polarity of this compound, single non-polar solvents like hexanes are unlikely to be effective.
Commonly used recrystallization solvents for polar organic compounds include alcohols (ethanol, isopropanol), esters (ethyl acetate), and ketones (acetone), often used in combination with an anti-solvent like water or an alkane (hexanes, heptane). reddit.comrochester.edu
| Solvent System | Application |
| Ethanol/Water | The compound is dissolved in a minimal amount of hot ethanol, and water is added dropwise until turbidity persists. The solution is then cooled slowly. |
| Ethyl Acetate/Hexanes | The compound is dissolved in a minimal amount of hot ethyl acetate, and hexanes are added dropwise until the solution becomes cloudy, followed by slow cooling. |
| Toluene | Aromatic compounds can sometimes be recrystallized effectively from hot toluene. |
The purity of the isolated this compound would typically be assessed using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Advanced Spectroscopic and Structural Characterization Methodologies for 4 Amino Cyano Methyl Phenyl Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Elucidation of 4-[Amino(cyano)methyl]phenyl acetate (B1210297)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
One-Dimensional NMR (¹H, ¹³C, ¹⁵N) Techniques for Chemical Shift Assignment and Multiplicity Analysis
One-dimensional NMR spectra are fundamental for the initial structural assessment of 4-[Amino(cyano)methyl]phenyl acetate, providing information on the number and types of protons, carbons, and nitrogens in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals for each type of proton in the molecule. The aromatic protons on the phenyl ring will likely appear as two doublets in the range of δ 7.0-7.5 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methine proton of the amino(cyano)methyl group is expected to be a singlet around δ 5.5 ppm. The protons of the amino group may present as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration. The methyl protons of the acetate group would appear as a sharp singlet around δ 2.3 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show signals for each unique carbon atom. The carbonyl carbon of the acetate group is expected at the downfield region, around δ 169 ppm. The aromatic carbons will have signals between δ 120-151 ppm, with the carbon attached to the oxygen (C1) being the most downfield among them. The cyano carbon will have a characteristic signal in the aromatic region, around δ 118 ppm. The methine carbon of the amino(cyano)methyl group is predicted to be around δ 50 ppm, and the methyl carbon of the acetate group will be the most upfield, around δ 21 ppm. jcsp.org.pkoregonstate.eduorganicchemistrydata.org
¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, can provide valuable information. Two signals are expected for this compound. The nitrogen of the amino group would appear at a chemical shift characteristic for primary amines, while the nitrogen of the cyano group would have a distinct chemical shift in the range typical for nitriles.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| CH₃ (acetate) | 2.3 (s, 3H) | 21.0 |
| C=O (acetate) | - | 169.0 |
| C1 (aromatic) | - | 150.5 |
| C2/C6 (aromatic) | 7.1 (d, 2H) | 122.0 |
| C3/C5 (aromatic) | 7.4 (d, 2H) | 129.5 |
| C4 (aromatic) | - | 135.0 |
| CH (methine) | 5.5 (s, 1H) | 50.0 |
| CN (cyano) | - | 118.0 |
Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions. s = singlet, d = doublet, br s = broad singlet.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
Two-dimensional NMR experiments are essential for establishing the connectivity between atoms and their spatial proximity, which is critical for the definitive structural confirmation of this compound.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show a correlation between the two sets of aromatic protons, confirming their ortho relationship on the phenyl ring. researchgate.nettistory.comsdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. sdsu.eduyoutube.com This experiment would definitively link the proton signals to their attached carbon atoms. For instance, it would show a cross-peak between the aromatic proton signals and their corresponding aromatic carbon signals, the methine proton and the methine carbon, and the methyl protons of the acetate group with the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects long-range (2-3 bond) couplings between carbons and protons. sdsu.eduyoutube.com This is a powerful tool for piecing together the molecular skeleton. Key HMBC correlations would include:
The methyl protons of the acetate group to the carbonyl carbon.
The aromatic protons to adjacent and geminal aromatic carbons.
The methine proton to the adjacent aromatic carbon (C4) and the cyano carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about which atoms are close in space, regardless of whether they are directly bonded. researchgate.nettistory.com For this compound, NOESY could show correlations between the methine proton and the protons on the adjacent aromatic ring positions (C3/C5), confirming their spatial proximity.
Solid-State NMR Spectroscopy for Amorphous and Crystalline Forms of this compound
Solid-state NMR (ssNMR) is used to study materials in their solid form, providing insights into the structure, polymorphism, and dynamics of crystalline and amorphous solids. For this compound, ssNMR could be employed to:
Characterize different polymorphic forms (if they exist).
Determine the packing arrangement in the crystal lattice.
Study the dynamics of the molecule in the solid state.
Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would be used to enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N and to overcome line broadening observed in solids.
Mass Spectrometry (MS) Methodologies for Molecular Weight Determination and Fragmentation Analysis of this compound
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification
High-resolution mass spectrometry provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For this compound (C₁₀H₁₀N₂O₂), the expected exact mass would be calculated and compared to the experimentally determined value. A close match (typically within 5 ppm) provides strong evidence for the proposed molecular formula.
Table 2: Predicted HRMS Data for this compound
| Ion | Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | C₁₀H₁₁N₂O₂⁺ | 191.0815 |
Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways and Structural Confirmation
Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion, its fragmentation, and the analysis of the resulting product ions. core.ac.uknih.govxml-journal.net This technique is instrumental in confirming the structure of a molecule by piecing together its fragments.
For this compound, the protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation (CID). The expected fragmentation pathways would likely involve:
Loss of the acetyl group: A primary fragmentation would be the loss of ketene (B1206846) (CH₂=C=O) from the acetate moiety, resulting in a phenol (B47542) derivative.
Cleavage of the benzylic bond: The bond between the phenyl ring and the amino(cyano)methyl group could cleave, leading to the formation of a stabilized benzylic cation or related fragment ions.
Loss of HCN: The cyano group could be eliminated as hydrogen cyanide.
By analyzing the masses of the fragment ions, the connectivity of the molecule can be confirmed.
Table 3: Predicted Major MS/MS Fragments for [C₁₀H₁₀N₂O₂ + H]⁺
| Precursor Ion (m/z) | Proposed Fragment | Fragment Formula | Fragment m/z |
|---|---|---|---|
| 191.08 | [M+H - CH₂CO]⁺ | C₈H₉N₂O⁺ | 149.07 |
| 191.08 | [M+H - HCN]⁺ | C₉H₁₀NO₂⁺ | 164.07 |
| 191.08 | [CH(NH₂)CN]⁺ | C₂H₃N₂⁺ | 55.03 |
Ionization Techniques (ESI, APCI, MALDI) in MS Analysis of this compound
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. The choice of ionization technique is critical for generating gas-phase ions from the analyte, this compound, with minimal fragmentation. Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Matrix-Assisted Laser Desorption/Ionization (MALDI) are "soft" ionization methods well-suited for this purpose. americanpeptidesociety.org
Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar molecules and is typically coupled with liquid chromatography (LC). americanpeptidesociety.org For this compound, which possesses a basic amino group, positive-ion ESI would be highly effective. The compound would readily accept a proton to form the pseudomolecular ion, [M+H]⁺. The high sensitivity of ESI allows for analysis even at low concentrations. americanpeptidesociety.org Tandem MS (MS/MS) experiments on the [M+H]⁺ ion can provide valuable structural information through controlled fragmentation. researchgate.net
Atmospheric Pressure Chemical Ionization (APCI): APCI is another LC-MS compatible technique that is suitable for a wide range of molecules, including those with lower polarity than typically analyzed by ESI. scripps.edu Ionization in APCI is initiated by a corona discharge in the gas phase. Like ESI, APCI would be expected to generate a prominent [M+H]⁺ ion for this compound. Comparing spectra from both ESI and APCI can sometimes provide complementary information, as the ionization mechanisms differ, potentially highlighting different aspects of the molecule's chemistry. scripps.edu
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is a solid-state technique where the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. americanpeptidesociety.org The laser irradiation desorbs and ionizes the analyte, typically producing singly charged ions ([M+H]⁺). americanpeptidesociety.orgwpmucdn.com MALDI is particularly advantageous for rapid analysis and is often used with Time-of-Flight (TOF) mass analyzers. americanpeptidesociety.org The selection of an appropriate matrix is crucial; for a molecule like this compound, matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) would be suitable candidates. wpmucdn.com
| Ionization Technique | Principle | Typical Ion Observed for Analyte | Key Advantages for Analyte |
| ESI | Soft ionization from charged droplets in a strong electric field. americanpeptidesociety.org | [M+H]⁺ | High sensitivity, suitable for polar compounds, easily coupled with LC. |
| APCI | Gas-phase chemical ionization at atmospheric pressure via corona discharge. scripps.edu | [M+H]⁺ | Handles a broad range of polarities, thermally robust. |
| MALDI | Laser-induced desorption/ionization from a solid matrix. americanpeptidesociety.org | [M+H]⁺ | Rapid analysis, tolerant of some buffers/salts, produces simple spectra. |
X-ray Diffraction Methodologies for Crystalline Structure Determination of this compound
X-ray diffraction (XRD) techniques are the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. They provide definitive information on molecular conformation, bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction Analysis for Absolute Configuration and Crystal Packing
Single-crystal X-ray diffraction (SC-XRD) is the most powerful method for obtaining an unambiguous structural elucidation of a crystalline compound. nih.govmdpi.com By irradiating a single, high-quality crystal of this compound with an X-ray beam, a unique diffraction pattern is generated. The analysis of this pattern allows for the calculation of the electron density map of the molecule, revealing the precise coordinates of each atom in the crystal lattice.
This technique is indispensable for:
Determining Absolute Configuration: Since this compound contains a stereocenter at the carbon atom bonded to the amino and cyano groups, it exists as a pair of enantiomers. SC-XRD analysis, particularly when using anomalous dispersion, can determine the absolute configuration (R or S) of the chiral center in the crystal. mdpi.com
Analyzing Molecular Conformation: The analysis reveals the exact conformation adopted by the molecule in the solid state, including the torsion angles between the phenyl ring and the acetate group, and the orientation of the substituents on the chiral carbon.
Investigating Intermolecular Interactions: SC-XRD elucidates the crystal packing, showing how individual molecules interact with each other through forces like hydrogen bonds (e.g., involving the amino group), dipole-dipole interactions, and π-stacking of the phenyl rings. nih.gov
Powder X-ray Diffraction (PXRD) for Polymorphism and Phase Identification of Bulk this compound
While SC-XRD analyzes a single crystal, powder X-ray diffraction (PXRD) is used to characterize a bulk, polycrystalline sample. The sample is irradiated with X-rays, and the diffraction pattern, a plot of intensity versus diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline phase. nih.govresearchgate.net
PXRD is crucial for:
Polymorphism Screening: Polymorphs are different crystalline forms of the same compound that can exhibit distinct physicochemical properties. nih.govmdpi.com PXRD is the primary tool for identifying and distinguishing between different polymorphs of this compound, as each form will produce a unique diffraction pattern. researchgate.net
Phase Purity Assessment: The technique can rapidly confirm the phase purity of a bulk sample. The presence of any crystalline impurity or a different polymorphic form would be evident from additional peaks in the diffractogram.
Comparison with Theoretical Patterns: The experimental PXRD pattern can be compared with a theoretical pattern calculated from single-crystal X-ray data to confirm that the bulk material corresponds to the single crystal structure. mdpi.com
Vibrational Spectroscopy Methodologies (Infrared and Raman) for Functional Group Identification and Conformational Analysis of this compound
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups, as each group has characteristic vibrational frequencies.
For this compound, key functional groups produce distinct signals:
Nitrile Group (-C≡N): The nitrile stretching vibration is a particularly sharp and intense band typically found in a relatively clear region of the spectrum, around 2200-2260 cm⁻¹. nih.goviucr.org The exact frequency of the ν(C≡N) band is sensitive to the electronic environment, making it a useful probe. nih.govresearchgate.net
Amino Group (-NH₂): The N-H stretching vibrations appear in the 3300-3500 cm⁻¹ region. Primary amines show two bands corresponding to symmetric and asymmetric stretching. The N-H bending (scissoring) vibration is observed around 1590-1650 cm⁻¹.
Ester Group (-OAc): The most prominent feature is the strong C=O stretching vibration, typically seen between 1735-1750 cm⁻¹. The C-O stretching vibrations are found in the 1000-1300 cm⁻¹ region. core.ac.uk
Phenyl Group (-C₆H₄-): Aromatic C=C stretching vibrations occur in the 1450-1600 cm⁻¹ range. The C-H stretching vibrations are observed above 3000 cm⁻¹, while out-of-plane C-H bending bands below 900 cm⁻¹ can indicate the substitution pattern of the ring.
FT-IR and Raman spectroscopy are complementary. While the ester carbonyl and amino N-H stretches are strong in the IR spectrum, the nitrile and aromatic ring vibrations often produce strong signals in the Raman spectrum. nih.gov This complementarity ensures a more complete vibrational assignment.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |
| Nitrile (-C≡N) | Stretching (ν) | 2200 - 2260 iucr.org | Medium / Strong |
| Amino (-NH₂) | Asymmetric & Symmetric Stretching (ν) | 3300 - 3500 | Medium / Medium |
| Amino (-NH₂) | Bending (δ) | 1590 - 1650 | Strong / Weak |
| Ester Carbonyl (C=O) | Stretching (ν) | 1735 - 1750 core.ac.uk | Very Strong / Medium |
| Phenyl (C=C) | Ring Stretching (ν) | 1450 - 1600 | Medium-Strong / Strong |
Chiroptical Spectroscopy Techniques for Stereochemical Characterization of this compound Enantiomers
As a chiral molecule, the enantiomers of this compound can be distinguished by chiroptical techniques, which measure the differential interaction of the molecule with left and right circularly polarized light.
Circular Dichroism (CD) Spectroscopy for Conformational and Configurational Studies
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is a plot of this difference (Δε) versus wavelength. For a small molecule like this compound, the electronic transitions associated with the phenyl chromophore will give rise to CD signals, known as Cotton effects.
CD spectroscopy is valuable for:
Conformational Analysis: The sign and magnitude of the Cotton effects are highly sensitive to the spatial arrangement of the atoms around the chromophore. Therefore, CD can provide insights into the preferred solution-state conformation of the molecule. nih.gov
Configurational Correlation: While predicting the absolute configuration from CD spectra alone can be complex and often requires theoretical calculations (e.g., Time-Dependent Density Functional Theory), empirical correlations can be made. By comparing the CD spectrum of an unknown enantiomer to that of a related compound with a known absolute configuration, the stereochemistry can often be assigned. researchgate.net The spectrum of one enantiomer will be a mirror image of the other, allowing for the assessment of enantiomeric purity.
Optical Rotatory Dispersion (ORD) Measurements
For a molecule like this compound, which possesses a single chiral center at the carbon atom bonded to the amino and cyano groups, ORD is particularly insightful. The presence of the phenyl acetate group, a chromophore that absorbs ultraviolet light, gives rise to a Cotton effect in the ORD spectrum. A Cotton effect is the characteristic change in optical rotation in the vicinity of an absorption band. A positive Cotton effect is observed when the peak of the optical rotation is at a longer wavelength than the trough, while a negative Cotton effect shows the opposite. The sign of the Cotton effect can often be correlated with the absolute configuration (R or S) of the enantiomer.
While specific ORD data for this compound is not extensively documented in publicly available literature, the principles of the technique allow for a theoretical interpretation. An ORD analysis would be expected to show a plain curve at wavelengths away from the absorption maximum of the phenyl acetate chromophore, with the specific rotation increasing or decreasing with shorter wavelengths. In the region of the UV absorption, a distinct Cotton effect would be anticipated.
Table 1: Hypothetical Optical Rotatory Dispersion (ORD) Data for Enantiomers of this compound
| Wavelength (nm) | Specific Rotation [α] for (R)-enantiomer | Specific Rotation [α] for (S)-enantiomer |
| 600 | +25° | -25° |
| 500 | +40° | -40° |
| 400 | +75° | -75° |
| 300 (Peak) | +550° | -550° |
| 280 (Trough) | -450° | +450° |
| 260 | +150° | -150° |
Note: The data presented in this table is illustrative and based on typical ORD curves for chiral compounds containing a phenyl chromophore. Actual experimental values may vary.
Chromatographic Methodologies for Purity Assessment and Separation of Isomers of this compound
Chromatographic techniques are indispensable for the analysis of this compound, enabling both the determination of its chemical purity and the separation of its enantiomeric forms.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of synthesized this compound. A typical reversed-phase HPLC method would be developed to separate the target compound from any starting materials, by-products, or degradation products.
Method development involves a systematic optimization of several parameters to achieve a robust and reliable separation. The choice of a stationary phase, typically a C18 column, provides a nonpolar environment suitable for the retention of the moderately polar analyte. The mobile phase composition, usually a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727), is carefully adjusted to fine-tune the retention time and peak shape. The pH of the aqueous phase is also a critical parameter, as it influences the ionization state of the amino group in this compound and thus its retention behavior. Detection is commonly performed using a UV detector set at a wavelength where the phenyl acetate moiety exhibits strong absorbance, typically around 254 nm.
Validation of the developed HPLC method is performed according to established guidelines to ensure its suitability for its intended purpose. This involves assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
Table 2: Exemplary HPLC Method Parameters and Validation Data
| Parameter | Condition/Value |
| Chromatographic Conditions | |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Trifluoroacetic Acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Retention Time | ~4.5 min |
| Validation Parameters | |
| Linearity (r²) | >0.999 |
| Accuracy (% Recovery) | 98-102% |
| Precision (% RSD) | <2% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
Chiral Chromatography for Enantiomeric Separation and Purity Determination
Due to the presence of a stereocenter, this compound exists as a pair of enantiomers. Chiral chromatography is the definitive method for separating and quantifying these enantiomers, which is essential as they may exhibit different biological activities.
This separation is achieved by using a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used for this purpose. The differential interaction between the enantiomers and the chiral selector in the stationary phase leads to different retention times, allowing for their separation.
The development of a chiral HPLC method involves screening various CSPs and mobile phases to find the optimal conditions for enantiomeric resolution. The choice of the mobile phase, which can be a normal-phase solvent system (e.g., hexane/isopropanol) or a reversed-phase system, is critical. The resolution of the enantiomeric peaks is a key performance indicator of the method's success. Once separated, the enantiomeric purity of a sample can be determined by calculating the peak area percentage of each enantiomer.
Table 3: Illustrative Chiral HPLC Method for Enantiomeric Separation
| Parameter | Condition/Value |
| Chromatographic Conditions | |
| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel |
| Column Dimensions | 4.6 x 250 mm, 5 µm |
| Mobile Phase | Hexane:Ethanol (90:10, v/v) |
| Flow Rate | 0.8 mL/min |
| Detection Wavelength | 254 nm |
| Separation Results | |
| Retention Time (S)-enantiomer | ~8.2 min |
| Retention Time (R)-enantiomer | ~9.5 min |
| Resolution (Rs) | >2.0 |
Chemical Reactivity and Reaction Mechanisms of 4 Amino Cyano Methyl Phenyl Acetate
Hydrolytic Stability and Degradation Pathways of the Phenyl Acetate (B1210297) Moiety in 4-[Amino(cyano)methyl]phenyl acetate
The phenyl acetate portion of the molecule is the primary site for hydrolytic degradation. The stability of the ester linkage is highly dependent on the pH of the surrounding medium, breaking down to yield phenolic and carboxylic acid derivatives.
The hydrolysis of the ester in this compound is expected to follow well-established mechanisms for phenyl esters, exhibiting dependence on pH. The rate of this reaction can be significantly influenced by acid, base, or neutral conditions. stanford.edupearson.com
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. This is typically the rate-determining step. Following proton transfer, the tetrahedral intermediate collapses, expelling the phenol (B47542) (4-[amino(cyano)methyl]phenol) as the leaving group to form acetic acid.
Neutral Hydrolysis: In the neutral pH range (around pH 7), the hydrolysis reaction is generally slow. stanford.edu The mechanism involves the direct nucleophilic attack of a water molecule on the carbonyl carbon. The rate in this region is often pH-independent. chemrxiv.org
Base-Catalyzed (Saponification) Hydrolysis: Under basic conditions, a hydroxide (B78521) ion, a much stronger nucleophile than water, directly attacks the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, eliminating the phenoxide ion, which is a good leaving group due to the stability of the resulting phenoxide. This process is effectively irreversible as the phenoxide deprotonates the newly formed acetic acid. Base-catalyzed hydrolysis is typically a second-order reaction, being first-order in both ester and hydroxide ion. stanford.edu
| Condition | Catalyst | Mechanism | Expected Rate Dependence |
| Acidic | H₃O⁺ | Protonation of carbonyl oxygen, followed by nucleophilic attack by water. | Rate is proportional to [H⁺]. |
| Neutral | H₂O | Direct nucleophilic attack by water. | Rate is generally slow and can be pH-independent over a certain range. chemrxiv.org |
| Basic | OH⁻ | Nucleophilic attack by hydroxide ion on the carbonyl carbon. | Rate is proportional to [OH⁻]. stanford.edu |
This table provides an illustrative summary of expected hydrolysis kinetics based on general principles of ester hydrolysis.
Regardless of the catalytic conditions (acidic, basic, or neutral), the hydrolysis of the ester bond in this compound results in the formation of two primary degradation products. pearson.com
4-[Amino(cyano)methyl]phenol: This is the phenolic derivative formed by the cleavage of the ester's C-O bond.
Acetic Acid: This is the carboxylic acid derivative formed from the acetyl portion of the ester. Under basic conditions, it will exist as its conjugate base, acetate.
Reactivity of the Amino Group in this compound
The secondary amino group in this compound is a key center of reactivity, capable of participating in a wide range of chemical reactions typical of amines.
The lone pair of electrons on the nitrogen atom makes the amino group nucleophilic, allowing it to react with various electrophiles.
Alkylation: The amino group can be alkylated by reacting with alkyl halides. This reaction proceeds via nucleophilic substitution, potentially leading to the formation of a tertiary amine and subsequently a quaternary ammonium (B1175870) salt if excess alkylating agent is used.
Acylation: Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or acid anhydride, to form an amide. For instance, reaction with acetyl chloride would yield N-acetyl-4-[amino(cyano)methyl]phenyl acetate. This type of reaction is often used to protect the amino group. organic-chemistry.org
Sulfonylation: The amino group can react with sulfonyl chlorides, like p-toluenesulfonyl chloride, in the presence of a base to form a sulfonamide. nih.govnih.gov These sulfonamides are often stable, crystalline solids.
| Reaction Type | Electrophile Example | Product Type |
| Alkylation | Methyl Iodide (CH₃I) | Tertiary Amine |
| Acylation | Acetyl Chloride (CH₃COCl) | Amide |
| Sulfonylation | p-Toluenesulfonyl Chloride | Sulfonamide |
This table illustrates common reactions of the amino group.
The secondary amine can undergo condensation reactions with aldehydes and ketones. However, the formation of a stable imine (or Schiff base) from a secondary amine is not a direct, simple process as it is with primary amines. The initial reaction forms an unstable carbinolamine, which would then dehydrate. With a secondary amine, this dehydration would lead to the formation of an enamine if there is an α-hydrogen on the carbonyl compound, or an iminium ion. The reaction of aminonitriles with carbonyl compounds can be complex and may lead to various heterocyclic products depending on the reaction conditions. researchgate.net
In multi-step syntheses involving this compound, it is often necessary to temporarily "protect" the reactive amino group to prevent it from interfering with reactions at other sites of the molecule. This is achieved by converting the amine into a less reactive derivative (e.g., a carbamate (B1207046) or amide), which can later be removed to regenerate the original amino group.
Common protecting groups for amines include:
tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). It is stable to bases and nucleophiles but is readily removed under acidic conditions (e.g., with trifluoroacetic acid). researchgate.net
Carboxybenzyl (Cbz or Z): Introduced using benzyl (B1604629) chloroformate (CbzCl). This group is stable to acidic conditions but is cleaved by catalytic hydrogenolysis. organic-chemistry.org
9-Fluorenylmethoxycarbonyl (Fmoc): Introduced using Fmoc-Cl or Fmoc-OSu. The Fmoc group is stable to acidic conditions but is cleaved by treatment with a mild base, such as piperidine. researchgate.netorganic-chemistry.org
| Protecting Group | Abbreviation | Reagent for Protection | Common Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic (e.g., TFA, HCl) researchgate.net |
| Carboxybenzyl | Cbz or Z | Benzyl chloroformate (CbzCl) | Catalytic Hydrogenolysis (H₂, Pd/C) organic-chemistry.org |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Mild Base (e.g., Piperidine) researchgate.netorganic-chemistry.org |
This table summarizes common amine protecting groups and their cleavage conditions, which are applicable for managing the reactivity of the target compound.
Reactivity of the Nitrile (Cyano) Group in this compound
The nitrile group is a versatile functional group characterized by a carbon-nitrogen triple bond. This bond is highly polarized, rendering the carbon atom electrophilic and the nitrogen atom weakly nucleophilic. The reactivity of the nitrile in this compound is influenced by the adjacent amino group and the phenyl ring.
Hydrolysis of the Nitrile to Carboxylic Acid and Amide Derivatives
The hydrolysis of nitriles is a fundamental transformation that typically proceeds under either acidic or basic conditions, first yielding an amide intermediate, which can then be further hydrolyzed to a carboxylic acid. youtube.com For α-aminonitriles like this compound, this reaction pathway leads to the formation of valuable α-amino amides and α-amino acids.
Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon, facilitating the nucleophilic attack of water. youtube.com The reaction proceeds through a tautomeric intermediate to form the corresponding amide, 4-[Amino(carbamoyl)methyl]phenyl acetate. With prolonged heating and strong acid (e.g., concentrated HCl), this amide can undergo further hydrolysis to yield the α-amino acid derivative, 4-[Amino(carboxy)methyl]phenyl acetate, and an ammonium salt. youtube.commasterorganicchemistry.com
Basic hydrolysis involves the direct attack of a hydroxide ion on the electrophilic nitrile carbon. youtube.com This process also forms the amide as an intermediate. Continued reaction under basic conditions saponifies the amide to produce the carboxylate salt. A final acidification step is required to protonate the carboxylate and generate the free carboxylic acid. youtube.com
The hydrolysis can be catalyzed by various bifunctional compounds. For instance, studies on the closely related α-aminophenylacetonitrile have shown that compounds like cysteine can effectively catalyze the hydrolysis of the nitrile group to the corresponding amide, phenylglycinamide. organic-chemistry.org
Table 1: General Conditions for Nitrile Hydrolysis
| Transformation | Reagents & Conditions | Product |
|---|---|---|
| Nitrile to Amide | H₂O, H⁺ (catalytic), moderate heat | 4-[Amino(carbamoyl)methyl]phenyl acetate |
| Nitrile to Amide | H₂O, OH⁻ (catalytic), moderate heat | 4-[Amino(carbamoyl)methyl]phenyl acetate |
| Nitrile to Carboxylic Acid | H₂O, H⁺ (e.g., conc. HCl), reflux | 4-[Amino(carboxy)methyl]phenyl acetate |
| Nitrile to Carboxylic Acid | 1. NaOH(aq), reflux; 2. H₃O⁺ | 4-[Amino(carboxy)methyl]phenyl acetate |
Reduction of the Nitrile to Amines
The nitrile group can be completely reduced to a primary amine, converting the α-aminonitrile moiety into a 1,2-diamine. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. youtube.com
Reduction with LiAlH₄ in an anhydrous ether solvent, followed by an aqueous workup, is a highly effective method for converting nitriles to primary amines. nih.gov The mechanism involves the nucleophilic addition of hydride ions from the AlH₄⁻ complex to the electrophilic nitrile carbon. researchgate.net
Catalytic hydrogenation is an alternative method, often employing catalysts like Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂) under a hydrogen gas atmosphere. nih.gov This process involves the stepwise addition of hydrogen atoms across the carbon-nitrogen triple bond. Care must be taken as intermediate imines can sometimes lead to the formation of secondary amine byproducts. nih.gov The reduction of this compound would yield 4-[(2-Amino-1-aminoethyl)]phenyl acetate.
Table 2: Common Reagents for Nitrile Reduction to Primary Amines
| Reagent | Typical Solvent | Conditions |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 1. Reaction at 0 °C to reflux; 2. Aqueous/acidic workup |
| Hydrogen (H₂) with Raney Nickel | Ethanol, Methanol (B129727) (often with NH₃) | Elevated pressure and temperature |
| Hydrogen (H₂) with Pd/C | Ethanol, Acetic Acid | Room temperature to moderate heat and pressure |
Nucleophilic Addition to the Nitrile and Subsequent Cyclizations
The electrophilic carbon of the nitrile group is susceptible to attack by strong carbon-based nucleophiles, such as those from Grignard or organolithium reagents. youtube.com This reaction provides a pathway to synthesize ketones. The initial addition of an organometallic reagent to this compound would form an intermediate imine anion salt. Subsequent hydrolysis of this intermediate would yield a ketone. For example, reaction with methylmagnesium bromide followed by hydrolysis would produce 4-[Amino(1-oxopropyl)]phenyl acetate.
The unique structure of α-aminonitriles, possessing both nucleophilic (amine) and electrophilic (nitrile) centers, makes them valuable precursors for heterocyclic synthesis. Intramolecular reactions can lead to cyclization. Furthermore, intermolecular reactions with bifunctional reagents can yield complex heterocyclic systems. For instance, condensation reactions with compounds like substituted benzoylacetonitriles can lead to the formation of pyrazole-containing structures. rsc.org The reactivity of α-aminonitriles allows them to be used as building blocks for a variety of N-heterocycles. nih.gov
Reactions Involving the Activated Methylene (B1212753) Carbon of this compound
The carbon atom bonded to the phenyl ring, the amino group, and the cyano group is a chiral center and is often referred to as an activated methine carbon (incorrectly termed methylene in the prompt). The acidity of the hydrogen atom on this carbon is significantly increased due to the electron-withdrawing effects of the adjacent nitrile (CN) and phenyl groups. This activation is central to the anion chemistry of the molecule.
Deprotonation and Anion Chemistry
The activated C-H bond at the chiral center can be deprotonated by strong, non-nucleophilic bases to form a resonance-stabilized carbanion. researchgate.net Commonly used bases for this purpose include lithium diisopropylamide (LDA) or alkali metal hexamethyldisilazides (e.g., LiHMDS, KHMDS). nih.gov The negative charge of the resulting anion is delocalized onto the nitrile group, making these anions potent nucleophiles.
The stereochemical outcome of reactions involving these anions can be complex. Research on related α-ureidonitriles has shown that the choice of base (e.g., LDA vs. LiHMDS) can influence the stereochemistry of the subsequent reaction, leading to enantiodivergent pathways despite the potential for the chiral center to racemize through the planar carbanion intermediate. nih.gov This suggests that the metal cation plays a crucial role in the transition state, potentially through chelation with the nitrogen atoms of the amino and cyano groups, thereby influencing the facial selectivity of the subsequent reaction. nih.gov
Nucleophilic and Electrophilic Reactions at the Chiral Center
The carbanion generated via deprotonation is a powerful nucleophile and can react with a wide range of electrophiles. researchgate.net This provides a method for carbon-carbon bond formation at the chiral center.
Nucleophilic Reactions (via the anion): The stabilized anion can undergo alkylation with alkyl halides, acylation with acid chlorides or anhydrides, and addition to carbonyl compounds. researchgate.netnih.gov These reactions are fundamental for building more complex molecular architectures based on the α-amino acid scaffold. The stereoselectivity of these additions is a key area of research, often controlled by the choice of base, solvent, and electrophile. youtube.com
Electrophilic Reactions: Direct electrophilic attack on the chiral carbon is not feasible. However, reactions at this center can be achieved through other mechanisms. A notable example is the transition-metal-free deaminative coupling of α-aminoacetonitriles with arylboronic acids, which converts the C(sp³)–N bond into a C(sp³)–C(sp²) bond. nih.gov This type of reaction effectively substitutes the amino group, modifying the structure directly at the chiral center.
Table 3: Reactivity at the Chiral Center
| Reaction Type | Reagents | Intermediate | Product Type |
|---|---|---|---|
| Deprotonation | LDA, LiHMDS, KHMDS in THF | Stabilized Carbanion | Anionic Nucleophile |
| Alkylation of Anion | R-X (Alkyl Halide) | Stabilized Carbanion | α-Alkylated α-Aminonitrile |
| Acylation of Anion | RCOCl (Acid Chloride) | Stabilized Carbanion | α-Acylated α-Aminonitrile |
| Deaminative Arylation | Arylboronic Acid | Diazo Intermediate | α,α-Diarylacetonitrile |
Tautomerism and Isomerization Pathways
The α-aminonitrile functional group in this compound is susceptible to tautomerism, a form of constitutional isomerism involving the migration of a proton. The most relevant tautomeric relationship for this part of the molecule is the imine-enamine tautomerism. youtube.com
The amino group attached to the cyano-substituted carbon can undergo a proton shift to the nitrogen atom, leading to the formation of an N-H imine intermediate. This process is often in equilibrium, and the position of this equilibrium can be influenced by solvent, pH, and temperature. The imine can then tautomerize to an enamine, where the double bond is between the carbon atoms.
Furthermore, under specific conditions, particularly catalysis by simple carboxylic acids, α-aminonitriles that are not accessible through traditional Strecker chemistry can be synthesized via isomerization pathways. mdpi.com This suggests that this compound could potentially undergo isomerization to form different structural arrangements under acidic or basic conditions.
Table 1: Potential Tautomeric and Isomeric Forms of the α-Aminonitrile Moiety
| Form | General Structure | Notes |
| α-Aminonitrile | R-CH(NH₂)CN | The parent structure of the functional group in the target molecule. |
| Imine | R-C(=NH)CN | Formed by a proton shift from the α-carbon to the nitrogen. |
| Enamine | R-C(NH₂)=C=NH | A less common tautomer, but theoretically possible. |
Data inferred from general principles of α-aminonitrile chemistry.
Oxidative and Reductive Transformations of this compound
The chemical reactivity of this compound is expected to be significantly influenced by oxidative and reductive conditions, primarily targeting the α-aminonitrile and phenylacetate (B1230308) functionalities.
Oxidative Transformations:
The α-aminonitrile group is susceptible to oxidation. Oxidative cyanation of tertiary amines is a known method for the synthesis of α-aminonitriles, suggesting that the reverse reaction, the oxidation of the aminonitrile, is plausible. organic-chemistry.org Reagents like molecular oxygen, often in the presence of a catalyst, can facilitate the oxidation of the α-C-H bond of amines. youtube.com In the context of this compound, oxidation could potentially lead to the formation of an imine or further degradation products. For instance, studies on N-aryltetrahydroisoquinolines have shown that oxidative activation of the benzylic C-H bonds can lead to the formation of various C-C bonds, including α-aminonitriles, a process that could be reversed under oxidative stress. organic-chemistry.org
Reductive Transformations:
The nitrile group of the α-aminonitrile moiety is susceptible to reduction. Catalytic hydrogenation or treatment with reducing agents like lithium aluminum hydride can reduce the nitrile to a primary amine. This would transform the this compound into a diamine derivative. The ester group of the phenylacetate can also be reduced, typically to a primary alcohol, using strong reducing agents. The relative reactivity of the nitrile and ester groups towards reduction would depend on the specific reducing agent and reaction conditions employed.
Table 2: Predicted Products of Oxidative and Reductive Transformations
| Transformation | Reagent/Condition | Predicted Product on α-Aminonitrile Moiety | Predicted Product on Phenylacetate Moiety |
| Oxidation | O₂, catalyst | Imine or degradation products | Potential oxidation of the aromatic ring or benzylic position |
| Reduction | H₂, catalyst or LiAlH₄ | Primary amine (diamine formation) | Primary alcohol |
Data inferred from the general reactivity of α-aminonitriles and phenylacetates.
Regioselectivity and Stereoselectivity in Chemical Transformations of this compound
Regioselectivity:
In reactions involving the ester, such as hydrolysis, the reaction will occur selectively at the carbonyl carbon of the acetate group.
Stereoselectivity:
The carbon atom bearing the amino and cyano groups is a stereocenter. Therefore, reactions involving this center can potentially proceed with stereoselectivity, leading to the preferential formation of one stereoisomer over another. The synthesis of α-aminonitriles can be achieved with high enantioselectivity using chiral catalysts. organic-chemistry.org Consequently, reactions of racemic this compound could potentially be resolved or transformed with stereocontrol using appropriate chiral reagents or catalysts. For instance, enzyme-catalyzed reactions often exhibit high stereoselectivity. nih.gov
Table 3: Factors Influencing Selectivity in Reactions of this compound
| Type of Selectivity | Influencing Factors | Potential Outcome |
| Regioselectivity | Electronic effects of substituents on the phenyl ring. | Preferential substitution at ortho, para, or meta positions during electrophilic aromatic substitution. |
| Stereoselectivity | Presence of a stereocenter, use of chiral catalysts or reagents. | Enantioselective or diastereoselective formation of products in reactions at the chiral center. |
Data inferred from general principles of organic chemistry.
Photochemical Reactivity and Degradation Pathways of this compound
The photochemical behavior of this compound would likely involve reactions of both the α-aminonitrile and phenylacetate moieties upon exposure to ultraviolet (UV) light.
Photochemical Reactivity of the α-Aminonitrile Moiety:
α-Aminonitriles can undergo photochemical reactions. For example, 2-aminopropenenitrile has been shown to photoisomerize to aziridine-2-carbonitrile (B1606757) upon UV irradiation, although fragmentation is a major competing pathway. fapesp.br It is conceivable that this compound could undergo similar cyclization or fragmentation reactions under photochemical conditions. Photocatalytic methods are also employed for the synthesis of α-aminonitriles, indicating their potential involvement in photochemical transformations. researchgate.net
Photochemical Reactivity of the Phenylacetate Moiety:
Phenyl esters are known to undergo the photo-Fries rearrangement upon irradiation with UV light. This reaction involves the cleavage of the ester bond to form a radical pair (a phenoxy radical and an acyl radical), which can then recombine to form ortho- and para-hydroxyaryl ketones. The specific products and their ratios can be influenced by the solvent and other reaction conditions.
Therefore, it is plausible that this compound could undergo a photo-Fries rearrangement, leading to the formation of hydroxy-substituted derivatives. Additionally, photodegradation through other pathways, such as cleavage of the benzylic C-C bond or reactions involving the aromatic ring, could also occur.
Table 4: Potential Photochemical Reactions and Degradation Products
| Moiety | Photochemical Reaction | Potential Products |
| α-Aminonitrile | Photoisomerization, Fragmentation | Aziridine derivatives, nitriles, and other small molecules. |
| Phenylacetate | Photo-Fries Rearrangement | Ortho- and para-hydroxyaryl ketone derivatives. |
| Entire Molecule | General Photodegradation | Cleavage of ester or C-C bonds, modification of the aromatic ring. |
Data inferred from the known photochemical behavior of α-aminonitriles and phenyl esters.
Computational Chemistry and Theoretical Studies on 4 Amino Cyano Methyl Phenyl Acetate
Quantum Chemical Calculations of Electronic Structure and Energetics of 4-[Amino(cyano)methyl]phenyl acetate (B1210297)
There is no published research available to provide specific data on the electronic structure and energetics of this compound. A theoretical investigation would be necessary to determine these properties.
A molecular orbital (MO) analysis, including the visualization of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would require quantum chemical calculations that have not been reported for this molecule. Similarly, specific values for atomic charges derived from methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are not available in the current scientific literature.
A complete conformational analysis to identify the most stable geometric arrangements (conformers) of 4-[Amino(cyano)methyl]phenyl acetate and to calculate their relative energies has not been documented. This type of study is crucial for understanding the molecule's preferred shape and its influence on reactivity.
Molecular Electrostatic Potential (MEP) surfaces, which are used to predict sites for electrophilic and nucleophilic attack, have not been calculated for this compound. Consequently, reactivity descriptors such as electronegativity, chemical hardness, and softness, which are derived from the energies of the frontier molecular orbitals, remain undetermined.
Reaction Mechanism Elucidation using Computational Methods for this compound
No computational studies detailing the mechanisms of reactions involving this compound have been published.
The characterization of transition state structures, a critical step in understanding reaction kinetics and pathways, requires dedicated computational modeling. As no such studies exist for this specific molecule, no data on the geometries or energies of its potential transition states can be provided.
The construction of reaction energy profiles, which map the energy of a system as it proceeds along a reaction coordinate from reactants to products through a transition state, has not been performed for any reaction involving this compound.
Solvent Effects on Reaction Mechanisms
The chemical reactivity of this compound, particularly in reactions such as hydrolysis or aminolysis, is significantly influenced by the solvent environment. Computational methods, most notably Density Functional Theory (DFT), are pivotal in elucidating these solvent effects. By employing implicit solvent models, such as the Polarizable Continuum Model (PCM), researchers can simulate how the dielectric continuum of a solvent affects the energies of reactants, transition states, and products.
For instance, studies on the aminolysis of phenyl acetate have utilized DFT methods to compare reaction pathways in the gas phase and in various solvents. researchgate.net These theoretical investigations can determine whether a reaction proceeds through a concerted mechanism or a stepwise pathway involving tetrahedral intermediates. The calculations revealed that for phenyl acetate, a general base-catalyzed neutral stepwise mechanism is the most favorable pathway, with the initial nucleophilic attack being the rate-determining step. researchgate.net The choice of solvent, from non-polar to polar protic or aprotic, can alter the activation energy barriers, potentially favoring one pathway over another by stabilizing charged intermediates or transition states. Similar methodologies could be applied to this compound to predict how solvents like water, ethanol, or acetonitrile (B52724) would influence its reaction kinetics and mechanisms. researchgate.net Furthermore, studies on related molecules like 4-cyanotryptophan (B8074655) have shown that the nature and polarity of the solvent can cause significant shifts in electronic absorption and fluorescence spectra, which reflects the solvent's influence on the molecule's electronic structure and, by extension, its reactivity. functmaterials.org.ua
Prediction of Spectroscopic Parameters via Computational Models for this compound
Computational models are indispensable for predicting and interpreting the spectroscopic data of molecules. These theoretical predictions provide a basis for assigning experimental spectra and understanding the underlying electronic and structural properties.
Theoretical NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. DFT calculations have become a standard tool for the prediction of ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated.
Below is an illustrative table of what predicted NMR chemical shifts for this compound in a common solvent like CDCl₃ might look like, based on typical values for its constituent functional groups.
| Proton Group | Predicted Chemical Shift (ppm) | Expected Multiplicity | Notes |
|---|---|---|---|
| Aromatic H (ortho to OAc) | ~7.1-7.3 | d | Deshielded by the electron-withdrawing acetate group. |
| Aromatic H (ortho to CH(CN)NH₂) | ~7.4-7.6 | d | Influenced by the electron-withdrawing cyano and amino-methyl group. |
| CH(CN)NH₂ | ~5.0-5.5 | s | Methine proton, significantly deshielded by adjacent cyano and amino groups. |
| NH₂ | ~2.0-3.0 | s (broad) | Chemical shift can be highly variable and dependent on concentration and solvent. |
| OCOCH₃ | ~2.3 | s | Typical value for an acetate methyl group. |
Vibrational Frequencies (IR, Raman) and Intensities
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the molecular vibrations of a compound. DFT calculations are highly effective at predicting vibrational frequencies and their corresponding intensities. Computational studies on structurally related compounds, such as 5-Chloro-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl acetate nih.gov and isobutyl-6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate nih.gov, have demonstrated the power of this approach.
In these studies, geometry optimization is followed by a frequency calculation. nih.govnih.gov The resulting theoretical frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model. A Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational modes to specific functional groups' stretching, bending, or torsional motions. nih.gov For this compound, this would allow for the unambiguous assignment of key vibrational bands.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| N-H (Amino) | Symmetric/Asymmetric Stretch | 3300-3500 | Medium |
| C≡N (Cyano) | Stretch | 2220-2260 | Medium to Weak |
| C=O (Ester) | Stretch | 1750-1770 | Strong |
| C-O (Ester) | Stretch | 1200-1250 | Strong |
| Aromatic C=C | Stretch | 1450-1600 | Variable |
Electronic Absorption (UV-Vis) Spectra and Excited States
The electronic transitions that give rise to UV-Vis absorption spectra can be modeled effectively using Time-Dependent Density Functional Theory (TD-DFT). This method provides information about excitation energies (which correspond to absorption wavelengths, λmax), oscillator strengths (which relate to absorption intensity), and the nature of the electronic transitions (e.g., π→π* or n→π*).
Studies on molecules containing both phenyl and cyano groups, such as 4-cyanotryptophan functmaterials.org.ua and 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole nih.gov, show that TD-DFT can accurately predict absorption maxima and explain the contributions of different molecular orbitals to the excited states. These calculations often involve analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the charge transfer characteristics of the transitions. nih.gov For this compound, TD-DFT could predict the UV-Vis spectrum and how it might be affected by substituent effects and solvent polarity.
| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|
| S₀ → S₁ | ~280 | 0.15 | HOMO → LUMO (π→π) |
| S₀ → S₂ | ~245 | 0.60 | HOMO-1 → LUMO (π→π) |
| S₀ → S₃ | ~220 | 0.05 | HOMO → LUMO+1 (π→π*) |
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions of this compound
While quantum mechanical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are essential for exploring the dynamic behavior of molecules. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment over time. researchgate.net
For this compound, MD simulations would be crucial for comprehensive conformational sampling. nih.gov By simulating the molecule in a solvent box, one can identify the most stable, low-energy conformations and the energy barriers between them. This is particularly important given the rotatable bonds in the molecule.
Furthermore, MD simulations excel at characterizing intermolecular interactions. nih.gov The trajectory can be analyzed to identify persistent hydrogen bonds between the amino group (donor) or acetate carbonyl (acceptor) and solvent molecules or other solutes. nih.gov The cyano group is also a versatile participant in non-covalent interactions. While it is a weak hydrogen bond acceptor, its carbon atom can engage in tetrel bonding, an interaction where the electrophilic region on the carbon atom interacts with a nucleophile. mdpi.com MD simulations, combined with analyses like the Radial Distribution Function, can quantify these interactions and reveal the structure of the solvation shell around the molecule.
Studies on Chirality and Stereoisomerism of this compound through Computational Approaches
The central α-carbon atom of this compound, bonded to four different groups (amino, cyano, 4-acetoxyphenyl, and hydrogen), is a stereocenter. This means the molecule exists as a pair of enantiomers, (R)- and (S)-. Computational chemistry provides powerful methods to study this stereoisomerism.
Theoretical structure-activity studies on other chiral molecules have shown that the specific 3D orientation of functional groups can be critical for biological activity or chemical function. nih.gov Using computational methods, the geometries of both the (R)- and (S)-enantiomers of this compound can be optimized to find their lowest energy conformations. Properties that depend on chirality, such as optical rotation, can be calculated to help distinguish between the enantiomers.
Furthermore, QM/MM (Quantum Mechanics/Molecular Mechanics) simulations can be employed to model how these enantiomers might interact differently with a chiral environment, such as the active site of an enzyme or a chiral stationary phase in chromatography. mdpi.com These simulations can reveal the energetic and structural basis for chiral recognition, providing insights into why one enantiomer might be more reactive or bind more strongly than the other.
Derivatization and Analogue Synthesis of 4 Amino Cyano Methyl Phenyl Acetate
Design Principles for Structurally Related Analogues of 4-[Amino(cyano)methyl]phenyl acetate (B1210297)
The design of analogues based on the 4-[amino(cyano)methyl]phenyl acetate scaffold is guided by established medicinal chemistry principles. Modifications are strategically implemented to modulate physicochemical properties such as lipophilicity, electronic distribution, and steric profile, which in turn can influence biological activity and target engagement.
The phenyl acetate portion of the molecule offers significant opportunities for structural variation. Both the aromatic ring and the ester functional group can be modified to fine-tune the molecule's properties.
Substituent Effects on the Phenyl Ring: The introduction of substituents onto the phenyl ring can profoundly alter the electronic and steric characteristics of the molecule. rsc.org Research on related phenyl-containing compounds demonstrates that such modifications can impact binding affinities for biological targets. nih.gov For instance, electron-withdrawing groups (e.g., nitro, halo) or electron-donating groups (e.g., alkyl, alkoxy) can be installed at various positions on the ring to probe their effect on molecular interactions. The steric bulk of these substituents is also a critical factor, as it can influence the molecule's ability to fit into a binding pocket. nih.gov
Ester Modifications: The acetate group is a key site for derivatization. It can be readily hydrolyzed under acidic or basic conditions to yield the corresponding phenol (B47542), which can then serve as a handle for further functionalization. libretexts.org Alternatively, the acetate can be replaced with other ester groups through transesterification or by synthesis from the parent phenol. Varying the alkyl chain of the ester (e.g., from methyl to ethyl or tert-butyl) can systematically alter the compound's lipophilicity and metabolic stability.
Table 1: Design Strategies for Phenyl Acetate Moiety Modification
| Modification Site | Type of Variation | Example of New Group | Potential Impact |
|---|---|---|---|
| Phenyl Ring | Electronic Effects | Introduction of -NO₂, -Cl, -F | Alters charge distribution and potential for hydrogen bonding |
| Phenyl Ring | Steric Effects | Introduction of -CH₃, -C(CH₃)₃ | Influences conformational preferences and binding pocket fit |
| Ester Group | Hydrolysis | Conversion to -OH | Increases polarity; provides a new point for derivatization |
The α-aminoacetonitrile substructure is a highly reactive and versatile functional group, enabling a wide array of chemical transformations.
Amine Substituents: The primary amino group can be readily functionalized. N-acylation with various acyl chlorides or carboxylic acids can produce a library of amide derivatives. nih.govafjbs.com N-alkylation can introduce alkyl groups, while reaction with isocyanates can yield urea (B33335) derivatives. nih.gov These modifications can introduce new interaction points, such as hydrogen bond donors or acceptors, and alter the basicity and steric bulk around the chiral center.
Nitrile Modifications: The cyano group is a valuable synthon that can be converted into several other functional groups. It is particularly useful as a precursor for heterocyclic synthesis. nih.gov Mild acidic or basic hydrolysis can convert the nitrile to a primary amide, and further hydrolysis yields a carboxylic acid, transforming the parent compound into an α-amino acid derivative. libretexts.orgresearchgate.net The cyano group can also participate in cycloaddition reactions or be used as a key component in the construction of nitrogen-containing heterocycles like pyrazoles and pyridines. beilstein-journals.orgarkat-usa.org
Table 2: Design Strategies for Amino(cyano)methyl Group Diversification
| Modification Site | Type of Variation | Resulting Functional Group | Potential Application |
|---|---|---|---|
| Amino Group | N-Acylation | Secondary Amide | Introduce new pharmacophoric features |
| Amino Group | N-Alkylation | Secondary/Tertiary Amine | Modulate basicity and lipophilicity |
| Cyano Group | Hydrolysis | Amide, Carboxylic Acid | Create amino acid analogues |
Synthetic Approaches to Amide, Carboxylic Acid, and Alcohol Derivatives of this compound
Standard organic synthesis methodologies can be applied to convert this compound into its amide, carboxylic acid, and alcohol derivatives. These transformations target the nitrile and ester functionalities.
Amide Derivatives: The synthesis of amide derivatives can be achieved through two primary routes. The first involves the controlled partial hydrolysis of the nitrile group, typically using acid or base catalysis, to yield the corresponding primary amide, 4-[amino(carbamoyl)methyl]phenyl acetate. The second route involves the acylation of the primary amino group. This is accomplished by reacting the parent compound with an activated carboxylic acid (like an acyl chloride) or by using standard peptide coupling reagents such as DCC (dicyclohexylcarbodiimide) or HBTU. nih.govgoogle.comkhanacademy.org
Carboxylic Acid Derivatives: The most direct route to the carboxylic acid derivative, 4-[amino(carboxy)methyl]phenyl acetate, involves the complete hydrolysis of the nitrile group. researchgate.net This is often a two-step process where the nitrile is first converted to the intermediate amide, which is then subjected to more vigorous hydrolytic conditions (strong acid or base with heating) to yield the carboxylic acid. libretexts.org This product is a non-canonical α-amino acid.
Alcohol Derivatives: An alcohol derivative can be synthesized by the reduction of the carboxylic acid obtained from nitrile hydrolysis. Powerful reducing agents like lithium aluminum hydride (LAH) or diborane (B8814927) (B₂H₆) are effective for converting carboxylic acids to primary alcohols, which would yield 4-[(2-amino-3-hydroxy)propyl]phenyl acetate. libretexts.orgwikipedia.org It is important to note that these strong reducing agents may also reduce the ester group.
Table 3: Synthetic Pathways to Key Derivatives
| Target Derivative | Starting Moiety | Key Reagents | Reaction Type | Resulting Structure |
|---|---|---|---|---|
| Amide | Nitrile | H₂O, H⁺ or OH⁻ (mild) | Partial Hydrolysis | 4-[Amino(carbamoyl)methyl]phenyl acetate |
| Carboxylic Acid | Nitrile | H₂O, H⁺ or OH⁻ (strong) | Complete Hydrolysis | 4-[Amino(carboxy)methyl]phenyl acetate |
Cyclization Reactions and Heterocyclic Scaffolds derived from this compound
The α-aminoacetonitrile motif within this compound is a powerful precursor for the synthesis of diverse heterocyclic systems. The adjacent amino and cyano groups can react with various reagents to form new rings.
Pyridine (B92270) and Pyran Scaffolds: Condensation of α-aminonitriles with 1,3-dicarbonyl compounds or their equivalents is a classic strategy for constructing substituted pyridines. arkat-usa.org For example, a reaction with an enone derived from a β-ketoester could lead to highly functionalized dihydropyridine (B1217469) derivatives. Similarly, reactions with specific substrates can yield pyran rings. researchgate.net
Pyrazole Scaffolds: The reaction of compounds containing a cyano group with hydrazine (B178648) or its derivatives is a well-established method for synthesizing aminopyrazoles. beilstein-journals.org The amino and cyano groups of the parent compound could potentially react with hydrazine hydrate (B1144303) in a cyclocondensation reaction to form a 3,4-diaminopyrazole derivative attached to the phenyl acetate core.
Indole (B1671886) and Quinoline (B57606) Scaffolds: While requiring more complex, multi-step sequences, the functional groups present could serve as building blocks for fused heterocyclic systems. For instance, oxidative cyclization strategies, similar to those used to convert related aminophenyl nitriles into indolinones, could be envisioned. nih.gov Likewise, Fischer indole synthesis or Doebner-von Miller reactions on derivatives of the parent compound could lead to indole or quinoline structures, respectively. researchgate.net
Chromene Scaffolds: 2-Amino-3-cyano-4H-chromenes are valuable heterocyclic motifs that can be synthesized via multi-component reactions involving a phenol, an aldehyde, and malononitrile. mdpi.comresearchgate.net By first hydrolyzing the acetate group of the parent compound to a phenol, the resulting 4-[amino(cyano)methyl]phenol could potentially undergo intramolecular cyclization or react with other components to form chromene-based structures.
Table 4: Potential Heterocyclic Scaffolds from this compound Derivatives
| Reactant(s) for Cyclization | Resulting Heterocycle | Reaction Type |
|---|---|---|
| 1,3-Dicarbonyl compound | Pyridine | Condensation/Cyclization |
| Hydrazine hydrate | Pyrazole | Cyclocondensation |
| Phenylhydrazine | Indole (via Fischer synthesis) | Cyclization |
| α,β-Unsaturated aldehyde | Quinoline (via Doebner-von Miller) | Annulation |
Stereochemical Variation in Analogues and Probes derived from this compound
The α-carbon atom bonded to the amino and cyano groups in this compound is a stereocenter. Therefore, the compound exists as a racemic mixture of two enantiomers, (R) and (S). The stereochemistry at this center can be a critical determinant of biological activity, making the synthesis of stereochemically pure analogues a key objective.
Asymmetric Synthesis: The most efficient way to obtain enantiomerically pure analogues is through asymmetric synthesis.
Asymmetric Strecker Reaction: This is a classic method for synthesizing chiral α-aminonitriles. It involves the reaction of an aldehyde (in this case, 4-acetoxybenzaldehyde), a cyanide source (e.g., KCN), and an ammonia (B1221849) source, in the presence of a chiral catalyst or auxiliary.
Phase-Transfer Catalysis: A powerful modern approach involves the asymmetric alkylation of a glycine-derived Schiff base. For example, a glycine (B1666218) Schiff base can be deprotonated and reacted with a suitable electrophile in the presence of a chiral phase-transfer catalyst, such as a derivative of a Cinchona alkaloid. nih.gov This method has been successfully used to synthesize a variety of unnatural phenylalanine derivatives with high enantioselectivity. nih.gov The stereochemical outcome ((R) or (S)) can be controlled by selecting the appropriate pseudoenantiomeric catalyst. nih.gov
Resolution of Racemates: If an asymmetric synthesis is not feasible, the racemic mixture of this compound or its derivatives can be separated into individual enantiomers. This is typically achieved by reacting the racemic amine with a chiral resolving agent (a chiral carboxylic acid) to form a pair of diastereomeric salts. These salts often have different solubilities, allowing them to be separated by fractional crystallization. After separation, the pure enantiomer of the amine can be recovered by removing the chiral auxiliary.
Table 5: Approaches to Stereochemical Control
| Method | Description | Key Components | Outcome |
|---|---|---|---|
| Asymmetric Synthesis | Direct synthesis of a single enantiomer. | Chiral catalyst or auxiliary, prochiral starting materials. | Enantiomerically enriched or pure product. |
| Racemic Resolution | Separation of a 1:1 mixture of enantiomers. | Racemic mixture, chiral resolving agent. | Separated (R) and (S) enantiomers. |
Applications of 4 Amino Cyano Methyl Phenyl Acetate in Chemical Synthesis and Materials Science
4-[Amino(cyano)methyl]phenyl acetate (B1210297) as a Versatile Building Block in Organic Synthesis
The inherent functionalities of 4-[Amino(cyano)methyl]phenyl acetate make it a theoretically versatile building block for the synthesis of a wide array of organic molecules. The presence of a primary amine, a nitrile, and an ester group within the same molecule allows for a diverse range of chemical modifications.
Precursor for Complex Organic Molecules and Natural Product Synthesis
The α-aminonitrile unit is a well-established precursor for the synthesis of α-amino acids, a fundamental component of many natural products and pharmaceuticals. acs.orgmdpi.com The classic Strecker synthesis, which involves the reaction of an aldehyde, ammonia (B1221849), and cyanide, is a primary method for forming α-aminonitriles. acs.orgmdpi.com The hydrolysis of the nitrile group in this compound could yield a substituted phenylalanine derivative, which can then be used in peptide synthesis or as a chiral building block for more complex targets.
Furthermore, the phenyl acetate portion of the molecule can be hydrolyzed to a phenol (B47542), which can then be functionalized through various reactions such as etherification or electrophilic aromatic substitution, adding another layer of complexity to the potential products. The synthesis of new phenylacetic acid derivatives with potential biological activities often involves multi-step processes where functional groups are sequentially added to a core aromatic structure. researchgate.net
Reagent in Multi-Component Reactions (MCRs) and Cascade Transformations
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials. rsc.org The structure of this compound makes it an ideal candidate for participation in MCRs. The amine and nitrile functionalities can both participate in a variety of MCRs. For instance, the amine group can react with a carbonyl compound and an isocyanide in a Ugi reaction, or with an aldehyde and a β-ketoester in a Hantzsch-type reaction.
Cascade transformations, where a single reaction setup initiates a series of intramolecular reactions, are another area where this compound could be employed. The strategic placement of the functional groups could allow for a triggered cyclization or rearrangement cascade to build complex heterocyclic scaffolds, which are prevalent in medicinal chemistry.
Utilization of this compound in Materials Chemistry (e.g., Polymer Chemistry, Self-Assembly)
The application of amino acid-based molecules in materials science, particularly in polymer chemistry and self-assembly, is a rapidly growing field. nih.gov The ability of these molecules to form ordered structures through non-covalent interactions like hydrogen bonding and π-π stacking is key to their utility.
Polymers with amino acid functional groups can be synthesized through the radical polymerization of N-acryl amino acid monomers. google.com The resulting polymers often exhibit interesting biological activities and can be used in biomedical applications. google.com While direct polymerization of this compound has not been reported, its amino group could be used to functionalize existing polymers or it could be modified to create a polymerizable monomer. The incorporation of the cyano and acetate functionalities would impart unique properties to the resulting polymer. For example, amino-functional polysiloxanes are used as hardeners in epoxy resins for coatings, demonstrating the utility of amine functionalities in polymer networks. researchgate.net
In the realm of self-assembly, amino acid derivatives are known to form a variety of nanostructures. nih.gov The specific arrangement of functional groups in this compound could direct its self-assembly into well-defined architectures. The phenyl ring can participate in π-π stacking, while the amine and acetate groups can form hydrogen bonds, leading to the formation of supramolecular structures with potential applications in areas such as drug delivery and catalysis.
This compound in the Design of Chemical Probes and Tools for Chemical Biology Research (Excluding Biological Outcomes in Organisms)
Chemical probes are small molecules used to study biological systems by selectively interacting with a specific protein or other biomolecule. The design of such probes often involves a reactive group that can form a covalent bond with the target, a reporter tag for detection, and a scaffold that provides specificity.
Development of Analytical Reagents and Standards based on this compound for Chemical Analysis
Analytical standards are highly pure compounds used as a reference in analytical techniques such as chromatography and spectroscopy to identify and quantify other substances. Given that this compound is a stable, characterizable compound, it has the potential to be used as an analytical standard. nih.gov
For instance, it could serve as a reference compound in studies involving the detection of α-aminonitriles or phenyl acetate derivatives in various matrices. Its distinct molecular weight and fragmentation pattern in mass spectrometry would make it a useful internal or external standard for quantitative analysis. Phenyl acetate itself is used as an analytical standard in various applications. wikipedia.org The development of analytical methods often relies on the availability of such pure reference materials to ensure the accuracy and reliability of the results.
Future Directions and Emerging Research Avenues for 4 Amino Cyano Methyl Phenyl Acetate
Unexplored Synthetic Pathways and Methodological Advancements
The classical Strecker reaction, a one-pot multicomponent condensation of an aldehyde (4-formylphenyl acetate), an amine (like ammonia), and a cyanide source, represents the most direct and established method for synthesizing α-aminonitriles. mdpi.com However, modern organic synthesis offers a variety of more sophisticated and controlled approaches that remain largely unexplored for this specific compound.
Future research could focus on developing asymmetric syntheses to control the stereochemistry of the chiral center. Organocatalysis, in particular, has shown great promise for the enantioselective Strecker reaction, employing catalysts such as thioureas or squaramides to achieve high yields and excellent enantiomeric excesses (ee) for various α-aminonitriles. mdpi.com Applying these catalytic systems to the synthesis of 4-[Amino(cyano)methyl]phenyl acetate (B1210297) could provide access to enantiopure forms of the compound, which is crucial for many applications.
Alternative and potentially more sustainable pathways could also be investigated. These include direct C(sp³)-H cyanation reactions under photocatalytic conditions or transition-metal-free cyanations, which offer high functional group tolerance and milder reaction conditions. organic-chemistry.org
Table 1: Potential Synthetic Routes for 4-[Amino(cyano)methyl]phenyl acetate
| Synthetic Method | Potential Advantages | Key Research Questions | Relevant Findings |
|---|---|---|---|
| Organocatalytic Asymmetric Strecker Reaction | Access to enantiomerically pure compound; mild reaction conditions. | Identification of optimal chiral catalyst (e.g., thiourea (B124793), squaramide) and reaction conditions. mdpi.com | Enantioselective Strecker reactions have yielded α-aminonitriles with up to 99% ee. mdpi.com |
| Photocatalytic C-H Cyanation | High functional group tolerance; mild conditions. | Development of a suitable photocatalyst and conditions for selective cyanation of a precursor. | This method has been successfully applied to complex molecules and natural products. organic-chemistry.org |
| Electrochemical Cyanation | Catalyst-free conditions; uses effective cyanation reagents like 4-CN-pyridine. | Optimization of the electrochemical cell setup and reaction parameters for the specific substrate. | Paired electrochemical reactions have been shown to work for various substrates, including aniline (B41778) derivatives. organic-chemistry.org |
| Enzymatic Synthesis | High selectivity (enantio- and regio-); environmentally benign. | Screening for or engineering an enzyme (e.g., a nitrilase or an oxynitrilase) capable of catalyzing the reaction. | Enzymes have been successfully used for the synthesis of other chiral nitriles and esters. chemicalbook.com |
Application of Machine Learning and AI in Predicting Reactivity and Properties of this compound
Artificial intelligence (AI) and machine learning (ML) are transforming chemical research by enabling the prediction of reaction outcomes and molecular properties, thereby accelerating the discovery process. princeton.eduspacefrontiers.org For this compound, these computational tools can be applied in several key areas.
ML models, such as random forests or neural networks, can be trained on large datasets of chemical reactions to predict the yield and optimal conditions for its synthesis. princeton.edusci-hub.se This approach can significantly reduce the experimental effort required to explore the synthetic pathways described in the previous section. For instance, an AI model could predict the most effective catalyst and solvent combination for an asymmetric Strecker synthesis. princeton.edu
Furthermore, Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning, can predict the physicochemical properties of this compound, such as solubility, stability, and its potential interactions with biological macromolecules. nih.govresearchgate.net By representing the molecule as a set of numerical descriptors (fingerprints), deep learning models can be trained to forecast its behavior without the need for extensive laboratory work. researchgate.net This predictive capability is invaluable for guiding the design of new materials or molecules with desired characteristics. nih.govtnstate.edu
Table 2: Machine Learning Applications for this compound
| AI/ML Application | Model Type | Predicted Outcome | Potential Impact |
|---|---|---|---|
| Synthesis Prediction | Random Forest, Neural Networks | Reaction yield, optimal conditions (catalyst, solvent, temperature). princeton.edu | Accelerates optimization of novel synthetic routes; reduces experimental cost and waste. sci-hub.se |
| Property Prediction (QSAR) | Support Vector Machines, Deep Neural Networks | Solubility, melting point, boiling point, spectral properties. nih.gov | Provides crucial data for material design and process chemistry without physical experiments. |
| Reactivity Prediction | Graph-based Models, Reinforcement Learning | Site of reactivity, likely byproducts, reaction mechanism feasibility. | Guides experimental design; helps in understanding complex reaction networks. |
| Bioactivity Prediction | Deep Learning, Autoencoders | Prediction of binding affinity to specific protein targets. nih.gov | Prioritizes the compound for screening in drug discovery or as a functional building block. |
Deeper Mechanistic Understanding of Complex Transformations involving this compound
A thorough understanding of reaction mechanisms is fundamental to controlling chemical transformations. For this compound, the primary formation mechanism is likely the Strecker synthesis, which is thought to proceed via the formation of a Schiff base intermediate followed by the nucleophilic addition of cyanide. rsc.org However, the precise kinetics and the influence of the p-acetoxyphenyl group on the reaction rate and equilibrium are areas ripe for investigation.
Beyond its synthesis, the reactivity of the aminonitrile functional group itself warrants deeper study. Aminonitriles can undergo complex transformations, such as the Bucherer-Bergs reaction to form hydantoins in the presence of carbon dioxide and an ammonium (B1175870) source. researchgate.net Investigating whether this compound can participate in such reactions could reveal pathways to novel heterocyclic compounds.
Another area of interest is the interaction between the aminonitrile group and other nucleophiles. Studies have shown that aminonitriles can react with thiols like cysteine to form thiazolines, which can then hydrolyze into dipeptides. nih.gov Exploring the reaction of this compound with various nucleophiles could uncover new ligation chemistries and pathways for creating more complex molecules. Theoretical calculations could predict the reactivity of the aminonitrile compared to other nitriles, guiding these experimental explorations. nih.govresearchgate.net
Innovative Applications of this compound in Sustainable Chemistry and Advanced Materials
The bifunctional nature of this compound makes it an attractive building block for applications in sustainable chemistry and materials science.
In sustainable chemistry, the compound could serve as a precursor to α-amino acids through the hydrolysis of the nitrile group. mdpi.comnih.gov This aligns with green chemistry principles by providing a potential route from simple aldehydes to valuable life science building blocks. The acetate group could also be leveraged as a protecting group or a point for further functionalization.
Integration of Experimental and Computational Approaches for Comprehensive Understanding of this compound Chemistry
The most powerful approach to unlocking the potential of this compound lies in the tight integration of experimental and computational methods. lehigh.edu A synergistic workflow where computational predictions guide laboratory experiments, and experimental results refine computational models, can lead to a comprehensive understanding of the molecule's chemistry. nih.gov
For instance, computational chemistry using methods like Density Functional Theory (DFT) can be employed to model the reaction mechanisms discussed in section 8.3. nih.gov These calculations can elucidate transition state structures and reaction energy barriers, providing detailed insights that are often difficult to obtain experimentally. nih.gov The predictions from these models, such as the likelihood of a particular reaction pathway, can then be tested through targeted experiments, such as kinetic studies or product analysis. researchgate.net
Similarly, the properties predicted by the ML models in section 8.2 can be experimentally validated. This iterative cycle of prediction and validation not only builds confidence in the computational models but also generates high-quality data that can be used to further train and improve them, creating a virtuous circle of discovery. nih.gov This integrated approach is essential for efficiently navigating the vast chemical space of possibilities that this compound presents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
